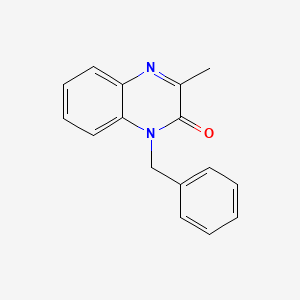
2(1H)-Quinoxalinone, 3-methyl-1-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinoxalinone, 3-methyl-1-(phenylmethyl)- is a heterocyclic organic compound that belongs to the quinoxalinone family This compound is characterized by a quinoxalinone core structure with a methyl group at the 3-position and a phenylmethyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 3-methyl-1-(phenylmethyl)- typically involves the condensation of o-phenylenediamine with a suitable diketone or keto acid. One common method is the reaction of o-phenylenediamine with benzyl methyl ketone under acidic conditions to form the desired quinoxalinone derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2(1H)-Quinoxalinone, 3-methyl-1-(phenylmethyl)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
2(1H)-Quinoxalinone, 3-methyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction of the quinoxalinone ring can yield dihydroquinoxalinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted quinoxalinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxalinone derivatives.
Substitution: Various substituted quinoxalinone derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound for drug discovery and development.
Medicine: Investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, bacterial infections, and viral infections.
Industry: Used in the development of new materials with unique properties, such as conducting polymers and organic semiconductors.
作用機序
The mechanism of action of 2(1H)-Quinoxalinone, 3-methyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. Additionally, it can interfere with the function of viral proteins, preventing viral replication. In cancer cells, the compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
類似化合物との比較
Similar Compounds
Quinoxalinone: The parent compound with a similar core structure but lacking the methyl and phenylmethyl substituents.
2(1H)-Quinoxalinone, 3-methyl-: A derivative with only a methyl group at the 3-position.
2(1H)-Quinoxalinone, 1-(phenylmethyl)-: A derivative with only a phenylmethyl group at the 1-position.
Uniqueness
2(1H)-Quinoxalinone, 3-methyl-1-(phenylmethyl)- is unique due to the presence of both the methyl and phenylmethyl groups, which can enhance its biological activity and selectivity. The combination of these substituents can lead to improved pharmacokinetic properties, such as increased solubility and better cellular uptake, making it a promising candidate for further development as a therapeutic agent.
特性
CAS番号 |
84546-74-7 |
|---|---|
分子式 |
C16H14N2O |
分子量 |
250.29 g/mol |
IUPAC名 |
1-benzyl-3-methylquinoxalin-2-one |
InChI |
InChI=1S/C16H14N2O/c1-12-16(19)18(11-13-7-3-2-4-8-13)15-10-6-5-9-14(15)17-12/h2-10H,11H2,1H3 |
InChIキー |
FJLBBMABBOQQAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


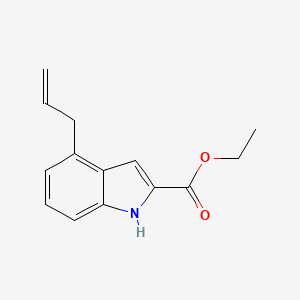

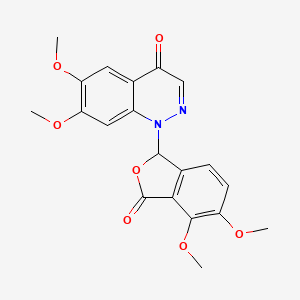
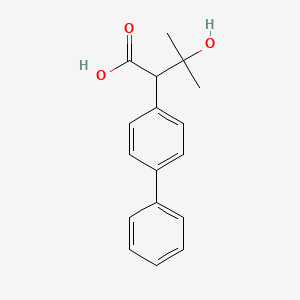
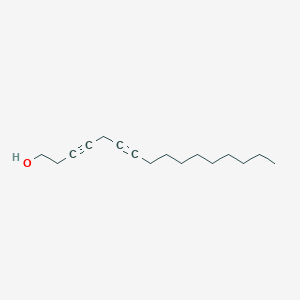



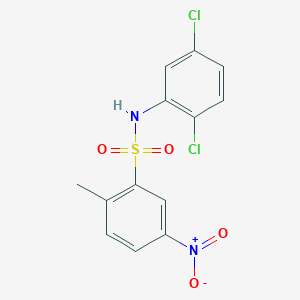
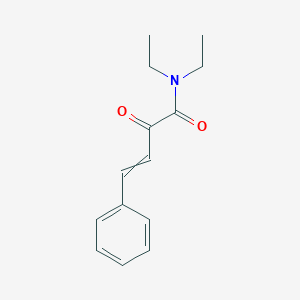

![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
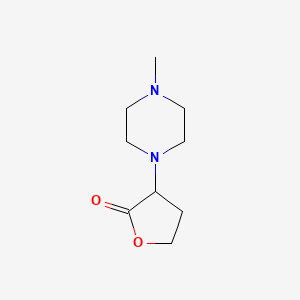
![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)
